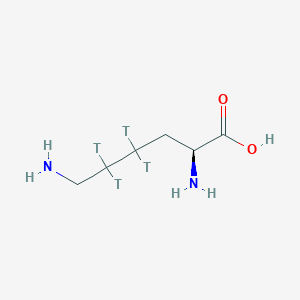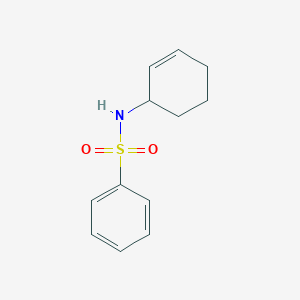
N-(cyclohex-2-en-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohex-2-en-1-yl)benzenesulfonamide, also known as NSC-163039, is a small molecule inhibitor that has been studied extensively over the past few years. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mécanisme D'action
The exact mechanism of action of N-(cyclohex-2-en-1-yl)benzenesulfonamide is not fully understood, but it is believed to target the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by this compound may lead to the activation of tumor suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to protect neurons from oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(cyclohex-2-en-1-yl)benzenesulfonamide for lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(cyclohex-2-en-1-yl)benzenesulfonamide. One area of interest is the development of new cancer therapies based on its anti-cancer properties. Another area of research is the exploration of its anti-inflammatory and neuroprotective effects for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(cyclohex-2-en-1-yl)benzenesulfonamide has been described in several studies. One of the most commonly used methods involves the reaction of 2-cyclohexen-1-one with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
N-(cyclohex-2-en-1-yl)benzenesulfonamide has been extensively studied in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
108223-53-6 |
|---|---|
Formule moléculaire |
C12H15NO2S |
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
N-cyclohex-2-en-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H15NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h2-3,5-7,9-11,13H,1,4,8H2 |
Clé InChI |
ONFGHKXOGZUGBH-UHFFFAOYSA-N |
SMILES |
C1CC=CC(C1)NS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
C1CC=CC(C1)NS(=O)(=O)C2=CC=CC=C2 |
Synonymes |
Benzenesulfonamide, N-2-cyclohexen-1-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



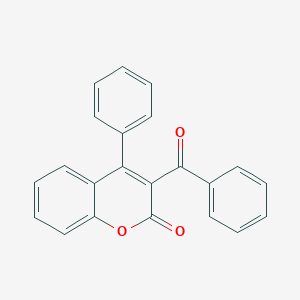
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)
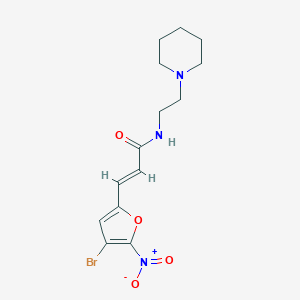
![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)
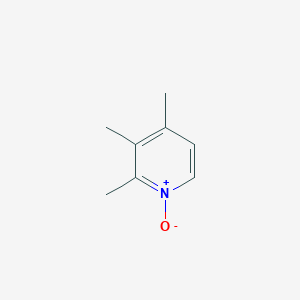
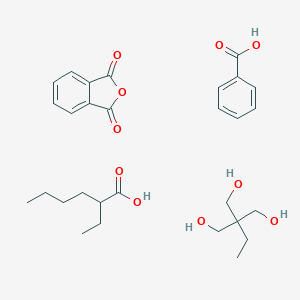
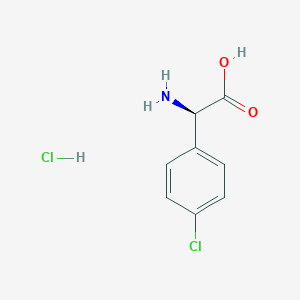
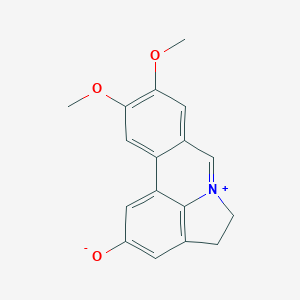
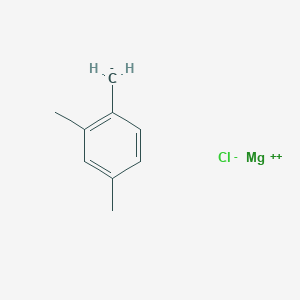
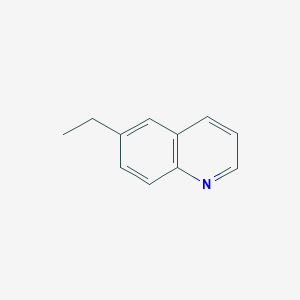
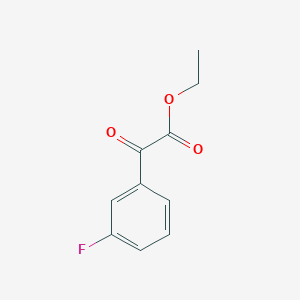
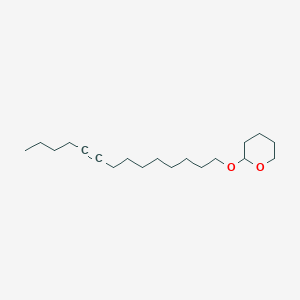
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)
